![molecular formula C6H4N2O3 B3054577 1-Nitro-2-nitrosobenzene CAS No. 612-29-3](/img/structure/B3054577.png)
1-Nitro-2-nitrosobenzene
Overview
Description
1-Nitro-2-nitrosobenzene is a chemical compound with the formula C6H4N2O3 . It has a molecular weight of 152.1076 .
Synthesis Analysis
1-Nitro-2-nitrosobenzene can be synthesized through various methods. One method involves the oxidative nucleophilic alkoxylation of nitrobenzenes . Another method entails the reduction of nitrobenzene to phenylhydroxylamine, which is then oxidized by sodium dichromate .
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-nitrosobenzene consists of a benzene ring with one nitro group (-NO2) and one nitroso group (-NO) attached to it . The IUPAC Standard InChI for this compound is InChI=1S/C6H4N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4H .
Chemical Reactions Analysis
1-Nitro-2-nitrosobenzene can undergo various chemical reactions. For instance, nitro compounds can undergo reduction processes . Nitrosobenzene can also undergo Diels–Alder reactions with dienes .
Physical And Chemical Properties Analysis
1-Nitro-2-nitrosobenzene has a molecular weight of 152.1076 . It is characterized by its unique nitrogen-oxygen combination located next to a carbon backbone . This confers it a unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and also radical species .
Safety And Hazards
1-Nitro-2-nitrosobenzene is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves and clothing when handling this compound .
Future Directions
The future directions for the study of 1-Nitro-2-nitrosobenzene could involve further exploration of its synthesis methods, chemical reactions, and mechanisms of action. There is also potential for more in-depth study of its physical and chemical properties, as well as its safety and hazards. The complex chemistry of C-nitroso species, including 1-Nitro-2-nitrosobenzene, has been studied for three decades with computational chemistry, providing valuable insights into intrinsic properties, reactivity, and mechanisms . This could pave the way for future research in this area.
properties
IUPAC Name |
1-nitro-2-nitrosobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVPXKWKUZSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976712 | |
Record name | 1-Nitro-2-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-nitrosobenzene | |
CAS RN |
612-29-3 | |
Record name | NSC522656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-2-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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